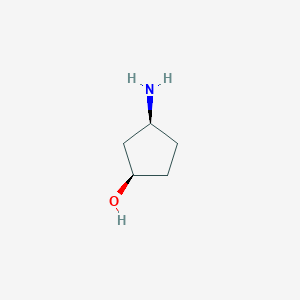

(1R,3S)-3-氨基环戊醇

描述

The compound "(1R,3S)-3-Aminocyclopentanol" is a chiral molecule that is of significant interest in the field of medicinal chemistry due to its potential as a building block for the synthesis of various pharmacologically active compounds. While the provided papers do not directly discuss "(1R,3S)-3-Aminocyclopentanol", they do provide valuable insights into the synthesis and properties of closely related compounds, which can be used to infer information about "(1R,3S)-3-Aminocyclopentanol".

Synthesis Analysis

The synthesis of related cyclopentane derivatives has been achieved through various methods. For instance, enantioselective synthesis of cyclobutane derivatives, which are structurally similar to cyclopentanol, has been accomplished using a [2+3] cyclopentane ring formation from (-)-dimethyl succinate and subsequent ring contraction and Curtius reaction . Another approach for synthesizing enantiomerically pure cyclopentane derivatives involves starting from L-aspartic acid, demonstrating the utility of amino acids as precursors for such syntheses . Additionally, the Dieckmann cyclization of an α-amino acid has been employed to synthesize aminocyclopentane derivatives, which are key precursors for carbocyclic nucleosides .

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is characterized by the presence of a five-membered ring, which can be functionalized with various substituents such as amino and hydroxymethyl groups. The stereochemistry of these compounds is crucial, as it can significantly influence their biological activity. The papers describe the synthesis of compounds with specific stereochemistry, such as (1S,3R) and (1S,3S) configurations, which are relevant to the study of "(1R,3S)-3-Aminocyclopentanol" .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of cyclopentane derivatives often include cyclization reactions, rearrangements, and substitutions. For example, the Curtius rearrangement has been used to introduce amino functionalities with high diastereofacial selectivity . The SN2 reaction has also been employed to introduce other functional groups, such as cyanide, which can be further transformed into desired substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives are influenced by their functional groups and stereochemistry. These properties include solubility, melting point, and reactivity, which are important for the compound's application in synthesis and drug design. The enantiomeric purity of these compounds is particularly important for their potential biological activities, as seen in the synthesis of nucleoside analogs with antiviral and antineoplastic activities .

科学研究应用

-

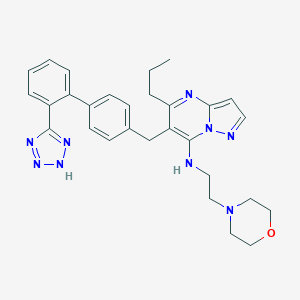

Pharmaceutical Synthesis

- This compound is used in the synthesis of Biktarvy , a drug developed by Gilead company for the treatment of HIV . Biktarvy is composed of Bictegravir (50 mg), Emtricitabine (200 mg) and Tenofovir alfenamide (25 mg) .

- The preparation method includes contacting N-acylhydroxyamine and cyclopentadiene for an asymmetric cycloaddition, to yield a first intermediate. This intermediate is then hydrogenated to yield a second intermediate. The amido bond of the second intermediate is hydrolyzed, ammonolyzed, hydrazinolyzed, or alcoholyzed to yield a third intermediate. Finally, the third intermediate is hydrogenated to yield (1R, 3S)-3-amino-1-cyclopentanol .

- .

-

Organic Synthesis

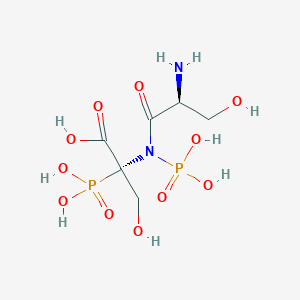

- The compound undergoes an asymmetric cycloaddition reaction with cyclopentadiene by using a chiral source in an N-acylhydroxylamine compound as a chiral inducer, to build two chiral centers of a target product .

- The N-acylhydroxylamine compound can be obtained by means of a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine .

- The raw materials of this route are widely available, cheap and easy to get, and therefore, the costs of the raw materials can be effectively reduced .

安全和危害

“(1R,3S)-3-Aminocyclopentanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is also harmful by inhalation, in contact with skin, and if swallowed .

属性

IUPAC Name |

(1R,3S)-3-aminocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFYRVZIONNYSM-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,3S)-3-Aminocyclopentanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B133478.png)

![(2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde](/img/structure/B133486.png)

![Furo[3,2-c]pyridin-2-ylmethanamine](/img/structure/B133487.png)

![(1S,22S,25S,28R,31R,42S)-22-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B133501.png)